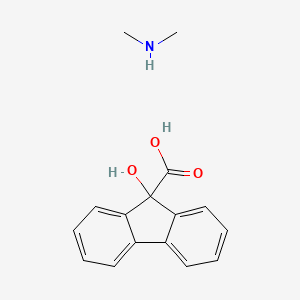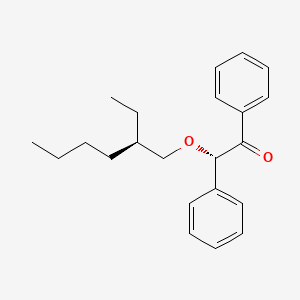
Ethanone, 2-((2-ethylhexyl)oxy)-1,2-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethylhexyloxy)-2-phenylacetophenone is an organic compound known for its unique chemical structure and properties. It is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylhexyloxy)-2-phenylacetophenone typically involves the reaction of 2-phenylacetophenone with 2-ethylhexanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the ether bond. The process may involve heating the reactants to a specific temperature to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of 2-(2-Ethylhexyloxy)-2-phenylacetophenone is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of advanced catalysts and optimized reaction parameters ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethylhexyloxy)-2-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylhexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-(2-Ethylhexyloxy)-2-phenylacetophenone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism by which 2-(2-Ethylhexyloxy)-2-phenylacetophenone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, thereby affecting metabolic pathways. Its unique structure allows it to interact with various biological molecules, leading to diverse effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Ethylhexyloxy)ethanol
- 2-(2-Ethylhexyloxy)propane-1,2-diol
- 2-(2-Ethylhexyloxy)ethanol
Uniqueness
Compared to similar compounds, 2-(2-Ethylhexyloxy)-2-phenylacetophenone stands out due to its specific phenylacetophenone backbone, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity .
Propriétés
Numéro CAS |
38490-99-2 |
|---|---|
Formule moléculaire |
C22H28O2 |
Poids moléculaire |
324.5 g/mol |
Nom IUPAC |
(2S)-2-[(2R)-2-ethylhexoxy]-1,2-diphenylethanone |
InChI |
InChI=1S/C22H28O2/c1-3-5-12-18(4-2)17-24-22(20-15-10-7-11-16-20)21(23)19-13-8-6-9-14-19/h6-11,13-16,18,22H,3-5,12,17H2,1-2H3/t18-,22+/m1/s1 |
Clé InChI |
BKQRBKNZMLWPDY-GCJKJVERSA-N |
SMILES isomérique |
CCCC[C@@H](CC)CO[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CCCCC(CC)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


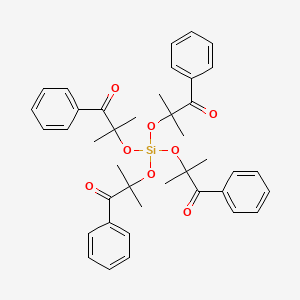
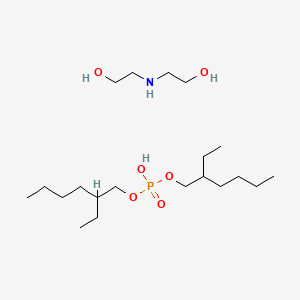
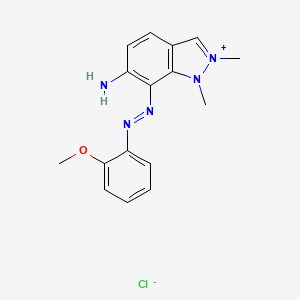
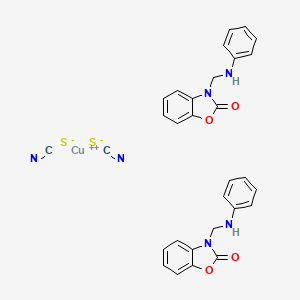

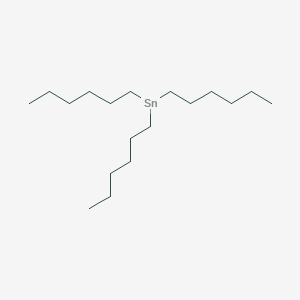

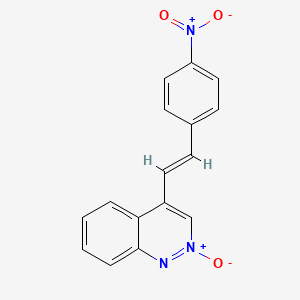

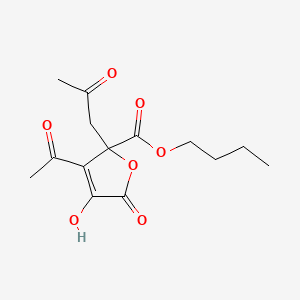

![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)
![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
